![molecular formula C17H15N5O5S B4756045 N-(2-methoxyphenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4756045.png)
N-(2-methoxyphenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
Overview
Description
N-(2-methoxyphenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse pharmacological activities.
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- N-(2-methoxyphenyl)-N’-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea serves as a valuable starting material for synthesizing other compounds. Researchers often use it as a building block to create more complex molecules, such as dithiocarbamates, azo dyes, and pharmaceuticals . Its unique structure and reactivity make it an attractive candidate for drug discovery and development.
Chemoselective Protection of Amino Groups
- The urea linkage in this compound can be employed for the protection and deprotection of amino groups. Organic amines are often protected through carbamate bond-mediated cappings, and N-(2-methoxyphenyl)-N’-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea provides a chemically stable option for this purpose . Researchers can use it to selectively shield amino functionalities during multi-step syntheses.
Supramolecular Chemistry and Crystal Engineering
- Crystallographic studies reveal interesting intermolecular interactions within the crystal structures of this compound. Hydrogen bonding patterns play a crucial role in stabilizing the molecular arrangement. For instance:
Radiochemistry and Radiolabeling
- Researchers have explored the application of related compounds as synthons for indirect radiolabeling. While not directly about N-(2-methoxyphenyl)-N’-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea , this context highlights the importance of functionalized aromatic systems in radiochemistry . Such compounds can serve as precursors for attaching radioactive isotopes to biomolecules for imaging and diagnostic purposes.
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O5S/c1-26-14-5-3-2-4-13(14)18-16(23)19-17-21-20-15(28-17)10-27-12-8-6-11(7-9-12)22(24)25/h2-9H,10H2,1H3,(H2,18,19,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJAVRIXEDLLCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-3-[(2E)-5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2(3H)-ylidene]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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